molecular formula C11H11NO4 B182856 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid CAS No. 37902-60-6

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Cat. No. B182856
CAS RN: 37902-60-6
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-VOTSOKGWSA-N
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Description

The compound of interest, 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, is a derivative of aroylacrylic acid, which is a class of compounds known for their diverse biological activities and applications in spectrophotometric analysis. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the potential utility of such compounds in various fields, including analytical chemistry, enzymatic inhibition, and coordination chemistry.

Synthesis Analysis

The synthesis of related compounds, such as (Z)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, involves the formation of carboxylic groups that act as bidentate ligands, as seen in the synthesis of its rare earth complexes . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involves careful characterization techniques to confirm the formation of the compound, including FT-IR and NMR spectroscopy . These methods could be adapted for the synthesis of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid.

Molecular Structure Analysis

The molecular structure of compounds in this class is often stabilized by intramolecular hydrogen bonds. For example, (2Z)-4-[(2-Hydroxyphenyl)carbamoyl]prop-2-enoic acid features planar groups stabilized by intramolecular hydrogen bonds, forming various ring motifs . This suggests that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also exhibit a planar structure with potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of aroylacrylic acids with thiol compounds has been demonstrated, where 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts rapidly and selectively with thiols to form stable fluorescent adducts . This indicates that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also react with thiols or other nucleophiles in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. For instance, the luminescent properties of lanthanide complexes with (Z)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid are notable, with strong luminescence peaks observed for Eu(III) and Tb(III) complexes . Additionally, the thermal and magnetic properties of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid complexes have been characterized, showing that these compounds can form hydrates and act as bidentate ligands . These findings suggest that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also form complexes with interesting physical and chemical properties.

Scientific Research Applications

  • Chemical Synthesis

    • Application : This compound is used in chemical synthesis . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the research. Unfortunately, Sigma-Aldrich does not collect analytical data for this product .
    • Results or Outcomes : The outcomes would also depend on the specific research context. The buyer assumes responsibility to confirm product identity and/or purity .
  • Medicinal Chemistry

    • Application : Quinazolinone and quinazolinone derivatives, which could potentially include “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid”, have received significant attention due to their widely and distinct biopharmaceutical activities .
    • Method of Application : These compounds are synthesized via various chemical reactions, such as the Niementowski reaction .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic effects .
  • Crystallography

    • Application : A compound with a similar structure, “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline”, was synthesized and its molecular structure was reported .
    • Method of Application : The compound was synthesized via a Schiff bases reduction route .
    • Results or Outcomes : The molecular structures of the synthesized compounds were reported, and they were found to consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
  • Pharmaceutical Research

    • Application : Quinazolinone and quinazolinone derivatives, which could potentially include “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid”, have been used in pharmaceutical research due to their wide range of biopharmaceutical activities .
    • Method of Application : These compounds are synthesized via various chemical reactions, such as the Niementowski reaction .
    • Results or Outcomes : Quinazolines and quinazolinones have shown a broad range of biological activity, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic effects .
  • Chemical Safety

    • Application : “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid” may be used in research related to chemical safety .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the research .
    • Results or Outcomes : The outcomes would also depend on the specific research context .
  • Chemical Safety
    • Application : “4-(4-Methoxyanilino)-4-oxobut-2-enoic acid” may be used in research related to chemical safety .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the research .
    • Results or Outcomes : The outcomes would also depend on the specific research context .

Safety And Hazards

The safety and hazards associated with this compound are not well-documented .

properties

IUPAC Name

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214072
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

CAS RN

37904-20-4, 37902-60-6
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC61570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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